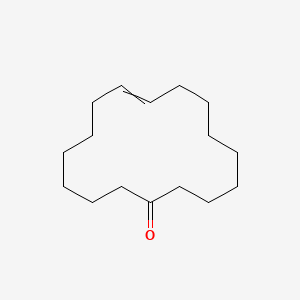

8-Cyclohexadecen-1-one

Description

Significance of Macrocyclic Architectures in Organic Chemistry

The significance of macrocyclic architectures in organic chemistry is multifaceted. Their unique three-dimensional structures can lead to high-affinity interactions with biological targets, making them relevant in medicinal chemistry and drug discovery. mdpi.comnih.gov Macrocycles often exhibit a balance of conformational flexibility and rigidity, which can be crucial for their biological activity and ability to bind to challenging protein surfaces. wikipedia.orgdrugtargetreview.com This structural feature can also offer diverse functionality and stereochemical complexity in a constrained manner. nih.gov Furthermore, macrocyclic compounds have found applications in various fields, including as ionophores, due to their ability to encapsulate ions and facilitate their transport across hydrophobic membranes. wikipedia.org

Challenges in the Synthesis of Large Ring Systems

The synthesis of macrocycles presents considerable challenges to organic chemists. The primary difficulty lies in the ring-closing reaction, where intramolecular cyclization must compete with intermolecular reactions that lead to dimerization, oligomerization, or polymerization. acs.org To favor the desired intramolecular reaction, syntheses are often carried out under high-dilution conditions, which can be inefficient and impractical for large-scale production. mdpi.comacs.org The inherent entropic penalty of bringing two ends of a long, flexible chain together further complicates macrocyclization. mdpi.com Overcoming these hurdles often requires the development of innovative synthetic strategies and methodologies. mdpi.comcam.ac.uk

Structure

3D Structure

Properties

CAS No. |

3100-36-5 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(8E)-cyclohexadec-8-en-1-one |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1+ |

InChI Key |

ZGEHHVDYDNXYMW-OWOJBTEDSA-N |

SMILES |

C1CCCC=CCCCCCCC(=O)CCC1 |

Isomeric SMILES |

C1CCC/C=C/CCCCCCC(=O)CCC1 |

Canonical SMILES |

C1CCCC=CCCCCCCC(=O)CCC1 |

Other CAS No. |

3100-36-5 |

physical_description |

Liquid |

Pictograms |

Environmental Hazard |

Synonyms |

cyclohexadec-8-en-1-one |

Origin of Product |

United States |

Synthetic Methodologies for 8 Cyclohexadecen 1 One and Its Structural Analogs

Classical Macrocyclization Approaches

Early methods for constructing macrocycles relied on fundamental chemical principles to favor the formation of a single large ring over a chain of repeating units. These techniques, while foundational, often required specific and sometimes cumbersome reaction conditions.

The cornerstone of classical macrocyclization is the high-dilution principle, often associated with the work of Ruggli and Ziegler. wikipedia.orgwikipedia.org This principle addresses the kinetic competition between intramolecular cyclization and intermolecular polymerization. The rate of an intramolecular reaction depends only on the concentration of the single precursor molecule, whereas the rate of an intermolecular reaction depends on the concentration of two separate molecules. wikipedia.orgchemie.de By drastically reducing the concentration of the linear precursor in a large volume of solvent, the probability of two different molecules encountering each other is significantly lowered, thus favoring the intramolecular pathway that leads to the desired macrocycle. wikipedia.orgacs.org

In practice, achieving the necessary dilution is not typically done by using impractically large reactor volumes, but rather by the slow and continuous addition of the reactant to the reaction vessel, often using syringe pumps. wikipedia.org This technique ensures that the concentration of the unreacted precursor remains extremely low at any given moment, as it is consumed in the cyclization reaction almost as quickly as it is added. wikipedia.orgacs.org This approach, known as the Ruggli-Ziegler dilution principle, proved effective for preparing large-ringed ketones (C14 to C33) in yields of 60-80%, a significant improvement over previous methods. wikipedia.orgias.ac.in

| Principle | Description | Advantage | Key Technique |

| High-Dilution | Favors intramolecular reactions over intermolecular polymerization by maintaining a very low reactant concentration. chemie.de | Suppresses the formation of unwanted linear polymers. wikipedia.org | Slow addition of the linear precursor to a large volume of solvent. wikipedia.org |

Several classical condensation reactions have been adapted for macrocyclization under high-dilution conditions. These methods involve the formation of a carbon-carbon bond to close the ring, typically starting from a linear precursor with reactive functional groups at both ends.

Two prominent examples are the Dieckmann and Thorpe-Ziegler reactions:

Dieckmann Condensation : This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. The reaction is base-catalyzed and, following the cyclization, the resulting β-keto ester is typically hydrolyzed and decarboxylated to yield the final macrocyclic ketone. chemie.de

Thorpe-Ziegler Reaction : This method involves the intramolecular cyclization of an α,ω-dinitrile, catalyzed by a base, to form a cyclic α-cyanoenamine. Subsequent hydrolysis and decarboxylation also lead to the corresponding macrocyclic ketone. Karl Ziegler successfully adapted this reaction to prepare large-ring ketones by applying high-dilution principles, achieving good yields for rings containing 14 to 33 carbon atoms. wikipedia.orgias.ac.in

The Acyloin condensation is a powerful method for synthesizing macrocyclic α-hydroxy ketones (acyloins), which can be readily reduced to the corresponding macrocyclic ketones. thieme-connect.deedurev.in The reaction involves the reductive coupling of two carboxylic ester groups within the same molecule using a finely dispersed molten sodium in an inert, high-boiling solvent like xylene or toluene (B28343). edurev.in

A key advantage of the Acyloin condensation is that it often circumvents the need for strict high-dilution conditions. thieme-connect.de The reaction is believed to occur on the surface of the metallic sodium, creating a "pseudo-dilute" environment where the ends of the diester are adsorbed onto the surface, facilitating the intramolecular coupling while inhibiting intermolecular polymerization. thieme-connect.de The initial product is an enediolate, which upon acidic workup tautomerizes to the stable α-hydroxy ketone. edurev.in This method was instrumental in the first industrial syntheses of important fragrance compounds like muscone (B1676871). thieme-connect.de

| Reaction Step | Description |

| 1. Reductive Coupling | Two ester groups are reduced by sodium metal to form a di(radical anion). |

| 2. Dimerization & Elimination | The radical anions couple, and subsequent elimination of two alkoxide molecules yields a 1,2-diketone. |

| 3. Reduction | The 1,2-diketone is further reduced by sodium to form a disodium (B8443419) enediolate. edurev.in |

| 4. Protonation | Acidification of the enediolate gives an enediol, which tautomerizes to the final α-hydroxy ketone (acyloin). edurev.in |

An alternative approach to macrocycles involves a ring-chain equilibrium. In this strategy, a linear polymer is first synthesized and then subsequently depolymerized under specific conditions to yield a mixture of cyclic oligomers. researchgate.netupc.edu This process is entropically driven; at low concentrations or high temperatures, the equilibrium can favor the formation of strainless macrocyclic monomers over the polymer chains. rsc.org

The depolymerization is often carried out under high vacuum, which allows the more volatile cyclic compounds to be removed from the reaction mixture by distillation as they are formed. acs.org This continuous removal of the product shifts the equilibrium towards further depolymerization, ultimately providing a route to the desired macrocycles. acs.org This method has been particularly successful for the synthesis of macrocyclic esters and carbonates, which can serve as precursors to other macrocyclic structures. upc.eduacs.org

Modern Catalytic Strategies for Macrocyclization

The advent of modern organometallic catalysis has revolutionized the synthesis of macrocycles, offering high efficiency, functional group tolerance, and selectivity under milder conditions than many classical methods.

Ring-Closing Metathesis (RCM) has become one of the most powerful and widely used methods for constructing macrocyclic compounds, including 8-Cyclohexadecen-1-one and its analogs. researchgate.net The reaction employs a catalyst, typically based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts), to join two terminal alkene functionalities within a single linear precursor, forming a new carbon-carbon double bond that closes the ring. wikipedia.org A small, volatile alkene, such as ethylene (B1197577), is released as the only byproduct.

The synthesis of this compound via RCM can start from a precursor like heptadec-1,16-dienone, which is cyclized using a ruthenium catalyst. google.com The robustness of modern RCM catalysts, particularly the Grubbs family, allows the reaction to tolerate a wide array of functional groups, including ketones, esters, alcohols, and amines, minimizing the need for protecting group strategies. researchgate.net

A critical aspect of macrocyclic RCM is controlling the stereochemistry (E/Z) of the newly formed double bond. While many standard ruthenium catalysts tend to favor the thermodynamically more stable E-isomer in large rings, specialized catalysts have been developed to provide high selectivity for the Z-isomer. wikipedia.orgnih.gov For instance, certain ruthenium catalysts with chelating ligands can enforce a specific geometry in the transition state, leading to the preferential formation of Z-macrocycles. wikipedia.org This control is crucial as the geometry of the double bond significantly influences the properties of the final molecule.

| Catalyst Type | Precursor Example | Product Example | Key Features |

| Grubbs' Catalysts (Ru-based) | Heptadec-1,16-dienone google.com | This compound | High functional group tolerance; tunable E/Z selectivity. researchgate.netwikipedia.org |

| Schrock's Catalysts (Mo-based) | Diene lactone precursors | Z-Macrocyclic lactones | Highly active; excellent for achieving high Z-selectivity. nih.gov |

| Z-Selective Ru Catalysts | Diene precursors for olfactory macrocycles | Z-Macrocycles | High Z-selectivity due to steric interactions in the catalyst-substrate complex. wikipedia.orgnih.gov |

Recent research has also focused on optimizing RCM for industrial applications by developing continuous flow systems. These setups can improve efficiency, reduce catalyst loading, and simplify purification, making the synthesis of macrocycles like this compound more scalable and sustainable. researchgate.net

The synthesis of this compound, a macrocyclic ketone, and its analogs is a significant area of research, largely driven by their use as fragrance ingredients. cymitquimica.com Various synthetic strategies have been developed to construct the 16-membered ring structure characteristic of this compound. These methods primarily rely on powerful carbon-carbon bond-forming reactions, including ring-closing metathesis and palladium-catalyzed cyclizations.

1 Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a prominent strategy for the synthesis of macrocycles like this compound. This reaction typically involves the intramolecular cyclization of a diene precursor in the presence of a metal catalyst, leading to the formation of a cyclic olefin and a small volatile alkene byproduct.

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are widely employed for the RCM synthesis of this compound. The choice of catalyst and reaction conditions significantly influences the yield and stereoselectivity of the macrocyclization. For instance, the use of a second-generation Grubbs catalyst (G2) has been reported for the synthesis of related macrocyclic musks. researchgate.net However, in some cases, G2 catalysts have shown low yields, necessitating the exploration of alternative catalytic systems. researchgate.net The reaction is often carried out in a non-polar solvent like toluene at elevated temperatures to facilitate the reaction while minimizing side reactions. A key challenge in RCM for large rings is the potential for intermolecular oligomerization, which can be mitigated by conducting the reaction under high-dilution conditions (typically 1-10 mM). researchgate.net

Table 1: Illustrative RCM Conditions for Macrocyclic Ketone Synthesis

| Parameter | Condition | Impact |

| Catalyst | Grubbs II | Can provide good yields (e.g., 68-72%) for specific substrates. |

| Solvent | Toluene | Promotes higher selectivity. |

| Temperature | ~50°C | Helps to minimize the formation of unwanted side products. |

| Concentration | 0.1–0.3 M | Crucial for preventing intermolecular oligomerization. |

This table is illustrative and optimal conditions can vary based on the specific diene precursor and desired product.

While ruthenium catalysts are more common, molybdenum-based catalysts, often referred to as Schrock catalysts, also play a role in olefin metathesis. These catalysts can exhibit high activity and stereoselectivity in certain applications. Although specific examples for the direct synthesis of this compound using molybdenum catalysts are less frequently documented in readily available literature, their general utility in complex macrocyclization reactions suggests their potential applicability. The choice between ruthenium and molybdenum catalysts often depends on the specific functional groups present in the substrate and the desired stereochemical outcome.

The development of more efficient and user-friendly RCM catalysts is an ongoing area of research. Advances in catalyst design aim to improve factors such as catalyst stability, turnover number, and tolerance to various functional groups. For industrial applications, the development of catalysts that can perform effectively at higher concentrations is a key objective to make the process more economically viable. researchgate.net Strategies to improve the efficiency of macrocyclization include the slow addition of the diene substrate to maintain low effective concentrations and the use of continuous flow reactors. researchgate.net The latter can offer advantages in terms of reaction time and throughput. researchgate.net

2 Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a versatile alternative to RCM for the construction of macrocyclic systems. Various palladium-catalyzed reactions, including Heck macrocyclization, oxidative coupling, and allylic substitution, have been successfully applied to the synthesis of large rings.

The intramolecular Heck reaction is a powerful tool for forming carbon-carbon bonds and has been utilized in the synthesis of macrocycles. nih.gov This reaction typically involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene within the same molecule. For the synthesis of large rings, phosphine-assisted palladium catalysts, such as those generated from Pd(OAc)₂ and P(o-Tol)₃, are often employed in the presence of a base like diisopropylethylamine. nih.gov Microwave-assisted Heck macrocyclization has also been demonstrated as a method to accelerate these reactions. nih.gov A key advantage of the Heck reaction is that it does not require a heteroatom-functionalized alkene partner, offering flexibility in substrate design. nih.gov

Palladium-catalyzed oxidative coupling reactions provide a direct route to α,β-unsaturated ketones. These reactions can involve the intermolecular coupling of alkynes and alkenes, which, in an intramolecular fashion, can lead to macrocyclic enones. nih.govstanford.edu The mechanism often involves the activation of an alkyne by a Pd(II) species, followed by a Heck-type process. nih.govstanford.edu Water can play a crucial role in these reactions, participating in the hydration of an intermediate. nih.govstanford.edu The use of a stoichiometric oxidant or a catalytic system that can regenerate the active Pd(II) species is necessary for these transformations. stanford.edu Such methods have been developed for the synthesis of acyclic α,β-unsaturated ketones and could be adapted for macrocyclization. nih.govstanford.edu

Palladium-catalyzed allylic substitution is a well-established method for forming C-C, C-N, and C-O bonds. nih.gov This reaction can be applied to macrocyclization by using a substrate containing both a nucleophile and an allylic electrophile. The enantioselectivity of this reaction can often be controlled by using chiral ligands. nih.govnih.gov The mechanism of palladium-catalyzed allylic substitution can be complex, with the potential for both inner-sphere and outer-sphere nucleophilic attack. rsc.org The development of ligand-controlled palladium-catalyzed allylic substitution has enabled the synthesis of large tetraazamacrocycles with ring sizes ranging from 16 to 38 members. kaist.ac.krresearchgate.net This demonstrates the potential of this methodology for the synthesis of a wide range of macrocyclic structures, including those related to this compound.

Other Transition Metal-Catalyzed Methods

Beyond the more common ruthenium-catalyzed ring-closing metathesis, other transition metals have been employed in the synthesis of macrocyclic ketones. Palladium-catalyzed reactions, in particular, have proven to be a versatile tool. purdue.eduacs.org

One notable palladium-catalyzed method is the Wacker-type oxidation. Research has explored the direct, one-step synthesis of this compound from (Z/E)-1,9-cyclohexadecadiene (CHDD) using various palladium(II) complexes. uni-rostock.de While this approach is promising, challenges remain in controlling the formation of oxygenated byproducts to improve the selectivity for the desired ketone. uni-rostock.de Bis(β-diketonato)palladium(II) complexes have shown the highest selectivity towards this compound in these Wacker-type oxidations. uni-rostock.de

Palladium-catalyzed carbonylative cross-coupling reactions represent another powerful strategy for constructing macrocyclic ketones. purdue.edu These methods utilize carbon monoxide as an abundant C1 source to build the carbonyl group within the macrocycle. purdue.edu For instance, a palladium-catalyzed macrocyclic Stille carbonylation was instrumental in the total synthesis of trans-resorcylide, a 12-membered macrocycle. purdue.edu Interestingly, this reaction proceeded with a notable stereochemical outcome, converting a cis-vinylstannane precursor into a trans-enone product. purdue.edu

The Tsuji-Trost coupling reaction, a palladium-catalyzed allylic alkylation, has also been adapted for macrocyclization. acs.org This method has been successfully used to form medium and large rings at relatively high concentrations (0.1–0.5 M). acs.org The use of a polymer-supported palladium phosphine (B1218219) catalyst facilitated the macrocyclization, demonstrating the potential for heterogeneous catalysis in these systems. acs.org

Copper catalysts have also found application in macrocyclization reactions to form C-C bonds, sometimes being preferred over palladium for reactions at high concentrations (>0.2 M). csic.es An example is the Castro-Stephens coupling, which has been used to synthesize macrocycles, albeit sometimes in modest yields at high concentrations. csic.es

Chiral cobalt(II) complexes have been synthesized and utilized for the asymmetric transfer hydrogenation (ATH) of various aromatic ketones. bohrium.com These complexes, particularly those with chiral cyclic PxNy-type ligands, have demonstrated high catalytic activity and enantioselectivity, offering a pathway to chiral macrocyclic alcohols which can be subsequently oxidized to the corresponding ketones. bohrium.com

| Catalyst Type | Reaction | Precursor | Product | Key Features |

| Palladium(II) Complexes | Wacker-type Oxidation | (Z/E)-1,9-cyclohexadecadiene | This compound | One-step synthesis; selectivity is a challenge. uni-rostock.de |

| Palladium | Stille Carbonylation | cis-vinylstannane precursor | trans-enone macrocycle | Utilizes CO; demonstrates stereocontrol. purdue.edu |

| Palladium | Tsuji-Trost Coupling | Acyclic precursor | Medium to large rings | Can be run at high concentrations with polymer-supported catalysts. acs.org |

| Copper | Castro-Stephens Coupling | Phenylacetylide copper salt | 6-group macrocycle | Suitable for high concentration reactions. csic.es |

| Chiral Cobalt(II) | Asymmetric Transfer Hydrogenation | Aromatic ketones | Chiral alcohols | High enantioselectivity; precursor to chiral ketones. bohrium.com |

Stereoselective and Enantioselective Synthesis

The biological activity and olfactory properties of macrocyclic ketones are often highly dependent on their stereochemistry. Therefore, developing synthetic methods that allow for precise control over the geometry of double bonds and the configuration of stereocenters is of paramount importance. researchgate.net

Ring-closing metathesis (RCM) is a powerful tool for macrocyclization, but controlling the stereochemistry of the resulting double bond can be challenging, often leading to mixtures of (Z)- and (E)-isomers. mdpi.com Several strategies have been developed to address this.

One approach involves the use of stereoretentive catalysts. For example, specific ruthenium catalysts have been developed that can preserve the geometry of the starting olefin in the final macrocycle. caltech.edu This allows for the synthesis of Z-macrocycles from readily available Z-diene precursors. caltech.edu

Another innovative method introduces a removable silyl (B83357) group at one of the internal olefin positions of the diene precursor. nih.gov This silyl group directs the RCM to selectively form the (E)-alkenylsiloxane macrocycle. Subsequent protodesilylation removes the silyl group and yields the corresponding (Z)-configured macrocycle. nih.gov

The choice of catalyst is crucial. Cyclometalated ruthenium catalysts have been employed in the synthesis of Z-macrocycles via macrocyclic RCM (mRCM), affording good Z-selectivities for various ring sizes. mdpi.com However, these reactions often require high dilution to disfavor competing oligomerization. mdpi.com

The enantioselective synthesis of macrocyclic ketones can be approached in several ways. One common strategy involves the asymmetric synthesis of a chiral acyclic precursor, which is then cyclized. Asymmetric additions of chiral zinc enamides to alkenes, for example, can produce α-substituted ketones with high enantioselectivity. acs.org

Catalytic asymmetric methods that directly generate chiral macrocycles are highly desirable. bohrium.com For instance, a Cu(II)-catalyzed asymmetric cascade reaction has been developed for the dimerization of β,γ-unsaturated α-keto esters, leading to macrocyclic dilactones with excellent regio-, diastereo-, and enantioselectivities. bohrium.comnih.gov This process involves a four-step cascade, creating four new stereocenters in a single pot. nih.gov The resulting chiral macrocycles have even been shown to act as ligands in other asymmetric reactions. nih.gov

Chiral macrocyclic lithium BINOLate-type catalysts have been developed for the enantioselective addition of lithium acetylides to ketones. acs.org These monomeric catalysts are highly active and provide the corresponding chiral propargyl alcohols with high enantioselectivity. These alcohols are versatile intermediates that can be further transformed into chiral ketones. acs.org

The asymmetric synthesis of α-alkyl ketones has also been achieved through the use of chiral lithioenamines derived from chiral amines. The stereochemistry of the alkylation product is dependent on the geometry of the intermediate (E)- or (Z)-lithioenamine. acs.org

More recent advances include the use of chiral catalysts to control stereochemistry in transformations of racemic or non-chiral starting materials. rsc.org For example, asymmetric induction can be achieved using a chiral catalyst in the ring-opening reactions of racemic cyclopropanols to generate chiral α-alkyl ketones. rsc.org

| Approach | Method | Key Feature | Outcome |

| Olefin Geometry Control | Stereoretentive RCM | Catalyst preserves starting olefin geometry | Selective synthesis of (Z)- or (E)-macrocycles. caltech.edu |

| Removable Silyl Group | Silyl group directs (E)-selectivity in RCM | (Z)-macrocycle after desilylation. nih.gov | |

| Cyclometalated Ru Catalysts | High (Z)-selectivity in mRCM | (Z)-macrocycles, often requires high dilution. mdpi.com | |

| Asymmetric Synthesis | Asymmetric Cascade Reaction | Cu(II)-catalyzed dimerization | Macrocyclic dilactones with high stereoselectivity. bohrium.comnih.gov |

| Chiral Macrocyclic Catalysts | Lithium BINOLate-type catalysts | Enantioselective addition of acetylides to ketones. acs.org | |

| Chiral Auxiliaries | Use of chiral lithioenamines | Asymmetric synthesis of α-alkyl ketones. acs.org | |

| Catalytic Asymmetric Ring-Opening | Chiral catalyst with racemic cyclopropanols | Enantiomerically enriched α-alkyl ketones. rsc.org |

Green Chemistry Principles in Macrocycle Synthesis

Traditional macrocyclization reactions often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This leads to the use of large volumes of organic solvents, generating significant waste and posing environmental and safety concerns. rsc.orgresearchgate.net Consequently, there is a strong drive to develop more sustainable and environmentally friendly methods for macrocycle synthesis, aligning with the principles of green chemistry. aip.org

A key goal in green macrocycle synthesis is the reduction or elimination of hazardous solvents. aip.org This has led to the exploration of solvent-free reaction conditions and the use of greener media.

Solvent-free methods, often facilitated by techniques like microwave irradiation or ball milling, can significantly reduce waste and energy consumption. aip.orgresearchgate.net For example, the synthesis of calix aip.orgresorcinarenes has been achieved under solvent-free conditions, offering a greener alternative to traditional acid-catalyzed cyclocondensation in solvents. researchgate.net Mechanochemical approaches, where mechanical force is used to drive reactions, can also favor intramolecular reactions by limiting diffusion, mimicking a pseudo-dilution effect. acs.org

The use of environmentally benign solvents is another important strategy. Water is an ideal green solvent, and some macrocyclization reactions have been successfully performed in aqueous alkaline media. acs.org Polyethylene glycol (PEG) has also emerged as a non-volatile and non-toxic alternative to traditional organic solvents for macrocyclization. rsc.orgrsc.org

Continuous flow chemistry offers a powerful platform for addressing many of the challenges associated with macrocycle synthesis in a greener and more efficient manner. rsc.orgresearchgate.netchim.it Flow reactors provide precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, which can lead to improved yields, higher selectivity, and enhanced safety, especially when dealing with hazardous reagents or intermediates. chim.itacs.orgresearchgate.net

A significant advantage of flow chemistry is its ability to overcome the need for high-dilution conditions. rsc.orgresearchgate.netrsc.org By carefully controlling the mixing of reagents, intramolecular cyclization can be favored even at higher concentrations, which drastically reduces solvent usage and improves process intensity. rsc.orgrsc.org For instance, a phase-separation/continuous flow protocol has been developed that allows for macrocyclization at high concentrations, achieving high yields (up to 99%) in short reaction times. rsc.orgresearchgate.netrsc.org

Flow chemistry is particularly well-suited for reactions that are difficult or hazardous to scale up in batch. chim.itresearchgate.net For example, the synthesis of macrocycles via the pyrolysis of potentially explosive triperoxide intermediates has been safely and efficiently carried out in a continuous flow system. acs.orgresearchgate.net This allows for the use of extreme conditions, such as high temperatures, in a controlled and safe manner. acs.orgresearchgate.net

The renewable macrocyclic musk, 3-methylcyclohexadec-6-enone, has been synthesized using a continuous flow strategy. acs.org While the yield was lower than the corresponding batch process, the significantly shorter reaction time (5 minutes vs. 5 days) resulted in a much higher throughput, highlighting the efficiency of flow methods. acs.org This demonstrates the potential of continuous flow for the scalable and sustainable production of valuable macrocycles. acs.org

| Green Chemistry Principle | Methodology | Example | Advantages |

| Waste Prevention | Solvent-Free Synthesis | Mechanochemical synthesis of porphyrins | Reduces solvent waste, can mimic high dilution. acs.org |

| Safer Solvents & Auxiliaries | Use of Benign Media | Macrocyclization in Polyethylene Glycol (PEG) | Non-toxic, non-volatile solvent alternative. rsc.orgrsc.org |

| Design for Energy Efficiency | Continuous Flow Chemistry | Pyrolysis of triperoxides for macrocycle synthesis | Enables safe use of extreme temperatures, improves heat transfer. acs.orgresearchgate.net |

| Increase Process Intensity | High Concentration Flow Macrocyclization | Phase-separation/continuous flow protocol | Eliminates need for high dilution, reduces solvent, shortens reaction times. rsc.orgresearchgate.netrsc.org |

Waste Minimization and Atom Economy

The synthesis of macrocyclic musks, including this compound, has historically involved processes with significant environmental footprints. industrialchemicals.gov.au Traditional synthetic routes often relied on stoichiometric reagents and produced considerable waste, running counter to the principles of green chemistry. Modern synthetic chemistry, however, emphasizes waste minimization and high atom economy, leading to the development of more sustainable and efficient methodologies. researchgate.netbeilstein-journals.org Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a key metric in evaluating the "greenness" of a synthetic pathway. beilstein-journals.orgscispace.com

A common industrial synthesis for this compound (also known by the trade name Globanone®) involves the selective monoepoxidation of (Z/E)-1,9-cyclohexadecadiene (CHDD), followed by rearrangement of the resulting epoxide to the target ketone. uni-rostock.delookchem.com A significant challenge in this process is the formation of undesired diepoxide byproducts. uni-rostock.de To mitigate the loss of the costly CHDD starting material, the reaction is typically halted at a low conversion rate, resulting in yields of the intermediate monoepoxide of only 20-25%. uni-rostock.de While the unreacted CHDD is recycled, this approach is inherently inefficient and generates a considerable waste stream relative to the amount of product formed in a single pass. uni-rostock.de Other historical methods, such as the oxidation of 8-cyclohexadecen-1-ol, have employed stoichiometric and hazardous heavy metal oxidants like chromic sulfate (B86663) or sodium dichromate (Na₂Cr₂O₇), which are prime examples of poor atom economy and generate toxic waste products. uni-rostock.de

In response to these challenges, significant research has focused on catalytic and process-optimized solutions. Ring-closing metathesis (RCM) has emerged as a powerful and more atom-economical alternative to traditional organochemical methods for creating macrocycles. researchgate.net This catalytic approach directly forms the carbon-carbon double bond within the ring structure, often with high efficiency and generating minimal byproducts.

Furthermore, advancements in process chemistry, particularly the shift from batch to continuous flow reactors, offer substantial benefits for waste minimization and efficiency. beilstein-journals.orgscispace.combeilstein-journals.org Research on the synthesis of a structural analog, the renewable macrocyclic musk 3-methylcyclohexadec-6-enone, provides a clear comparison of these strategies. researchgate.netacs.orgvapourtec.com

| Protocol | Conditions | Isolated Yield | Reaction Time | Throughput | Key Observation |

|---|---|---|---|---|---|

| Batch Process | Room Temperature | 57% | 5 days | N/A | High yield but extremely slow reaction time. |

| Continuous Flow | 150 °C | 32% | 5 minutes | 1 g / 4.8 h | Lower yield but drastically improved throughput and simplified purification. |

As the data indicates, while the batch process for the analog compound afforded a higher isolated yield, its five-day reaction time makes it impractical for large-scale production. researchgate.netacs.org In contrast, the continuous flow strategy, despite a lower yield, dramatically shortens the reaction time to just five minutes, leading to significantly higher throughput. researchgate.netvapourtec.com Flow chemistry also facilitates scalability, improves heat transfer, and can simplify purification by integrating steps like passing the reaction mixture through a scavenger to remove catalyst byproducts. beilstein-journals.orgresearchgate.net

Chemical Reactivity and Transformation Chemistry of the 8 Cyclohexadecen 1 One Scaffold

Reactions at the Ketone Functionality

The carbonyl group in 8-Cyclohexadecen-1-one is a primary site for nucleophilic attack and enolate formation, enabling a variety of chemical transformations.

Reduction Reactions to Macrocyclic Alcohols

The reduction of the ketone in this compound to its corresponding secondary alcohol, 8-cyclohexadecen-1-ol, is a fundamental transformation. This can be achieved using a range of reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.

Commonly employed reducing agents for ketones include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). wikipedia.orglibretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation to yield the alcohol. Due to the prochiral nature of the ketone, the reduction can lead to the formation of two diastereomeric alcohols. The stereoselectivity of these reductions in macrocyclic systems can be influenced by the conformation of the ring, which may direct the approach of the hydride reagent to one face of the carbonyl group over the other.

Catalytic hydrogenation is another effective method for ketone reduction. wikipedia.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The conditions for catalytic hydrogenation can often be tuned to selectively reduce the ketone without affecting the olefinic double bond, or vice versa, highlighting the importance of chemoselectivity in the reactions of this bifunctional molecule.

For highly stereoselective reductions of cyclic ketones to the most thermodynamically stable alcohols, a method utilizing lithium dispersion with hydrated salts of iron(II) chloride (FeCl₂·4H₂O) or copper(II) chloride (CuCl₂·2H₂O) in THF has been shown to be effective. organic-chemistry.orgacs.org

Table 1: Common Reagents for the Reduction of Ketones to Alcohols

| Reagent/Method | Description | Potential Selectivity |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for aldehydes and ketones. | Good chemoselectivity for ketones over esters and other less reactive carbonyls. |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent for a wide range of carbonyl compounds. wikipedia.org | Less chemoselective than NaBH₄, will also reduce esters, carboxylic acids, etc. |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Utilizes hydrogen gas and a metal catalyst to effect reduction. wikipedia.org | Conditions can be optimized for chemoselectivity (ketone vs. olefin). |

| Lithium/FeCl₂ or CuCl₂ | A method for achieving high stereoselectivity towards the most stable alcohol isomer. organic-chemistry.orgacs.org | High diastereoselectivity. |

α-Functionalization of Ketones within Macrocyclic Environments

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate is a key nucleophilic intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

α-Alkylation: The introduction of alkyl groups at the α-position is a common transformation for ketones. nih.govchemistryviews.orgacs.orgorganic-chemistry.org This reaction typically involves the formation of an enolate using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. The regioselectivity of this reaction in unsymmetrical ketones is an important consideration. In macrocyclic systems, the conformational preferences of the ring can influence the accessibility of the α-protons and the trajectory of the incoming electrophile, potentially leading to diastereoselective alkylation.

α-Halogenation: Ketones can be halogenated at the α-position under either acidic or basic conditions. wikipedia.orgmasterorganicchemistry.comfiveable.mepressbooks.pub In acidic media, the reaction proceeds through the enol tautomer and typically results in monohalogenation. masterorganicchemistry.compressbooks.pub In contrast, under basic conditions, the reaction occurs via the enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. wikipedia.orgpressbooks.pub The choice of conditions allows for controlled introduction of a halogen, which can then serve as a handle for further synthetic transformations.

Table 2: General Methods for α-Functionalization of Ketones

| Reaction | Reagents | Intermediate | Key Features |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | Forms a new C-C bond at the α-position. nih.govchemistryviews.orgacs.orgorganic-chemistry.org |

| Acid-Catalyzed α-Halogenation | Halogen (X₂) Acid Catalyst (e.g., H₃O⁺) | Enol | Typically leads to mono-halogenation. masterorganicchemistry.compressbooks.pub |

| Base-Promoted α-Halogenation | Halogen (X₂) Base (e.g., OH⁻) | Enolate | Can lead to poly-halogenation. wikipedia.orgpressbooks.pub |

Keto-Enol Tautomerism and its Modulation by Macrocyclic Confinement

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.orgfiveable.meyoutube.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton from the α-carbon to the carbonyl oxygen, accompanied by a shift of the pi-electrons. libretexts.org

The keto-enol equilibrium generally favors the keto form for simple acyclic ketones due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the position of this equilibrium can be influenced by several factors, including substitution, conjugation, and solvent.

In cyclic systems, ring size can play a significant role in the stability of the enol form. acs.orgnih.govresearchgate.netresearchgate.net While smaller rings may experience increased strain in the enol form due to the geometric constraints of the double bond, larger, more flexible rings like the 16-membered ring of this compound are expected to accommodate the sp²-hybridized carbons of the enol with less difficulty. Studies on cyclic 2-nitroalkanones have shown that the enol content varies with ring size, with larger rings (11, 12, and 15 members) exhibiting a notable enol presence, although less than that of a six-membered ring. nih.govresearchgate.net The large and flexible nature of the cyclohexadecene ring may therefore allow for a measurable population of the enol tautomer at equilibrium, which is a key intermediate in acid- and base-catalyzed reactions at the α-carbon.

Reactions at the Olefinic Double Bond

The endocyclic C=C double bond in this compound is a site of unsaturation and is susceptible to electrophilic addition and reduction reactions.

Selective Oxidation Reactions (e.g., Epoxidation)

The olefinic double bond can be selectively oxidized in the presence of the ketone functionality. Epoxidation, the formation of a three-membered oxirane ring, is a common and useful transformation of alkenes. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents.

Table 3: Reagents for Epoxidation of Alkenes

| Reagent | Description |

| m-Chloroperoxybenzoic acid (m-CPBA) | A common and effective reagent for the epoxidation of a wide variety of alkenes. |

| Hydrogen Peroxide (H₂O₂) with catalyst | Often used in catalytic systems for epoxidation, can be more environmentally benign. uni-rostock.de |

| Oxone (Potassium peroxymonosulfate) | A versatile and stable oxidizing agent used in various oxidation reactions, including epoxidation. hku.hk |

Hydrogenation Strategies

The selective reduction of the carbon-carbon double bond in this compound to yield the saturated macrocyclic ketone, cyclohexadecanone, is a key transformation. This requires a chemoselective hydrogenation method that leaves the ketone functionality intact.

Catalytic hydrogenation is the most common method for this purpose. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. Catalysts based on palladium, platinum, and rhodium are often used for alkene hydrogenation. tcichemicals.com For α,β-unsaturated ketones, selective hydrogenation of the C=C bond is thermodynamically favored and can be achieved with high selectivity. researchgate.net For non-conjugated systems like this compound, careful selection of the catalyst can also favor the reduction of the alkene over the ketone. For example, palladium on carbon (Pd/C) is a widely used catalyst that is often effective for the selective hydrogenation of carbon-carbon double bonds in the presence of other reducible functional groups.

Transfer hydrogenation offers an alternative to using hydrogen gas. rsc.org This method uses a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a transition metal catalyst. Iridium-catalyzed transfer hydrogenation with formic acid has been shown to be highly selective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com Similar strategies can be adapted for the selective reduction of the isolated double bond in this compound.

Table 4: Methods for Selective Hydrogenation of C=C Bonds in Unsaturated Ketones

| Method | Catalyst/Reagent | Key Features |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Rh/C | A widely used and effective method for alkene reduction. tcichemicals.com |

| Transfer Hydrogenation | Isopropanol or Formic Acid with a transition metal catalyst (e.g., Ru, Ir) | Avoids the use of high-pressure hydrogen gas. rsc.orgmdpi.com |

| Copper-Catalyzed Hydroboration/Protodeboronation | Cu catalyst with bis(pinacolato)diboron and H₂O | A chemoselective method that proceeds under hydrogen-gas-free conditions. rsc.orgrsc.orgresearchgate.net |

| Manganese(I) Catalyzed Hydrogenation | [Mn(PCNHCP)(CO)₂H] | Allows for chemoselective 1,4-reduction of α,β-unsaturated ketones at low hydrogen pressures. acs.org |

Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich pi (π) bond attacks an electrophilic species. lasalle.edulibretexts.org In this compound, the C=C double bond at the 8-position is susceptible to such reactions. The general mechanism involves a two-step process: the initial attack of the π electrons on the electrophile to form a carbocation intermediate, followed by the rapid capture of this intermediate by a nucleophile. libretexts.orglibretexts.org

The stability of the resulting carbocation influences the reaction rate. For the this compound ring, the formation of a secondary carbocation at either C8 or C9 would be expected. The large, flexible nature of the macrocycle may influence the stereochemical outcome of the addition, potentially leading to a mixture of syn and anti addition products, depending on the specific reagents and reaction conditions. lasalle.edu

Common electrophilic addition reactions applicable to the this compound scaffold include:

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate to yield the corresponding 8- or 9-halocyclohexadecanone.

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would result in the formation of a vicinal dihalide, 8,9-dihalocyclohexadecanone, typically through a cyclic halonium ion intermediate, leading to anti-addition. lasalle.edu

Hydration: Acid-catalyzed addition of water would lead to the formation of an alcohol, 8- or 9-hydroxycyclohexadecanone.

| Reaction Type | Reagent | Product | Intermediate |

| Hydrohalogenation | H-X (X = Cl, Br, I) | 8-Halo- or 9-Halocyclohexadecanone | Carbocation |

| Halogenation | X₂ (X = Cl, Br) | 8,9-Dihalocyclohexadecanone | Cyclic Halonium Ion |

| Hydration | H₂O, H⁺ catalyst | 8-Hydroxy- or 9-Hydroxycyclohexadecanone | Carbocation |

Rearrangement Reactions and Ring Expansion/Contraction

The macrocyclic structure of this compound can be manipulated through various rearrangement reactions, leading to isomeric structures or changes in ring size.

Thermal Isomerization Processes

Thermal energy can be employed to induce isomerization of the double bond within the this compound ring. The naturally occurring form is typically a mixture of (E)- and (Z)-isomers. google.comnih.gov Heating can promote the interconversion between these geometric isomers by providing the necessary activation energy to overcome the rotational barrier of the double bond. oit.edu This process seeks to establish a thermodynamic equilibrium between the cis and trans forms.

Furthermore, thermal rearrangement reactions can be part of synthetic strategies for ring expansion. For instance, the thermal isomerization of 1-vinylcycloalkanols, which can be conceptually derived from macrocyclic ketones, can lead to ring-expanded ketones. researchgate.net This type of beilstein-journals.orgnih.gov-sigmatropic shift, occurring at high temperatures in the gas phase, provides a method to increase the ring size by two carbons. researchgate.net While this is a ring expansion method, the principle of thermal rearrangement highlights the potential for skeletal reorganization of large rings under thermal stress.

Photochemical isomerization is another relevant process, where light energy is used to convert one isomer to another. oit.edunih.govtaylorfrancis.com For cyclic alkenes, direct or sensitized irradiation can lead to the formation of the thermodynamically less stable isomer, which can sometimes be trapped. nih.govnih.gov

Wolff Rearrangement Applications

The Wolff rearrangement is a powerful reaction for effecting ring contraction in cyclic systems. wikipedia.orgchem-station.com The reaction involves the conversion of an α-diazoketone into a ketene through the expulsion of nitrogen gas, followed by a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org This ketene intermediate can then be trapped by various nucleophiles to yield carboxylic acid derivatives. chem-station.comresearchgate.net

To apply this to the this compound scaffold, it would first need to be converted into an α-diazoketone at the C2 position. This can be achieved through various established methods. Once the α-diazo-8-cyclohexadecen-1-one is formed, it can undergo the Wolff rearrangement under thermal, photochemical, or metal-catalyzed conditions. wikipedia.orgorganic-chemistry.org The rearrangement would result in the contraction of the 16-membered ring to a 15-membered ring, specifically a cyclopentadecane carboxylic acid derivative, with the double bond's position potentially being retained or shifted depending on the reaction pathway.

Hypothetical Application of Wolff Rearrangement:

| Starting Material | Key Reagent/Condition | Intermediate | Final Product (after trapping with H₂O) | Outcome |

| 2-Diazo-8-cyclohexadecen-1-one | Heat (Δ), Light (hν), or Metal Catalyst (e.g., Ag₂O) | Cyclopentadecenylketene | Cyclopentadecene-carboxylic acid | Ring Contraction (16-membered to 15-membered) |

Derivatization Chemistry of this compound

The ketone and alkene functionalities serve as handles for extensive derivatization, allowing for the synthesis of a wide array of novel macrocyclic structures.

Synthesis of Substituted Macrocyclic Ketones

Substituents can be introduced onto the this compound ring at various positions. The α-carbon to the ketone (C2 and C16) is a prime site for functionalization. Deprotonation with a suitable base would generate an enolate, which can then react with various electrophiles.

Alkylation: Reaction of the enolate with alkyl halides can introduce alkyl groups at the α-position.

Aldol Reaction: The enolate can react with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated ketones.

The double bond also offers a site for modification that preserves the ketone functionality. For example, epoxidation of the double bond would yield an epoxide, which can be opened by various nucleophiles to introduce two new functional groups on adjacent carbons.

Formation of Heterocyclic Derivatives from Unsaturated Ketones

The carbonyl group of this compound is a key functional group for the synthesis of heterocyclic systems fused to or incorporating the macrocycle. A common and powerful method for forming five-membered nitrogen-containing heterocycles is the reaction of ketones with hydrazine derivatives. nih.gov

Specifically, the reaction of a ketone with hydrazine (NH₂NH₂) or a substituted hydrazine (R-NHNH₂) leads to the formation of a pyrazoline ring system. chim.it The initial step is the condensation of the hydrazine with the ketone to form a hydrazone. Subsequent intramolecular cyclization, often acid-catalyzed, and tautomerization can lead to the thermodynamically stable 2-pyrazoline. chim.it While the double bond in this compound is not conjugated with the ketone, the formation of a pyrazoline derivative is still feasible through the reaction at the carbonyl group.

Further oxidation of the resulting pyrazoline can yield the corresponding aromatic pyrazole. organic-chemistry.org This strategy allows for the conversion of the macrocyclic ketone into a macrocycle containing a pyrazole moiety, significantly altering its chemical properties. beilstein-journals.orgnih.gov

Example of Heterocycle Formation:

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after oxidation) | Heterocycle Formed |

| This compound | Hydrazine (NH₂NH₂) | A pyrazoline fused to the macrocycle | A pyrazole fused to the macrocycle | Pyrazole |

Computational and Theoretical Investigations of 8 Cyclohexadecen 1 One

Conformational Analysis and Sampling Techniques

Due to the high number of rotatable bonds, macrocycles like 8-Cyclohexadecen-1-one can adopt a multitude of conformations. ukri.orgnih.gov Identifying the most stable, low-energy conformers from this complex landscape is a primary goal of computational analysis. researchgate.net Various algorithmic approaches have been developed to sample the conformational space of macrocycles, each with distinct strategies to explore the potential energy surface of the molecule. researchgate.netnih.govacs.org These methods are essential for predicting the structures that are most likely to exist and interact with biological receptors. ukri.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful technique used to explore the conformational space of flexible molecules by simulating the physical movements of atoms and molecules. nih.govacs.org For a molecule like this compound, an MD simulation would calculate the trajectories of its atoms over time based on a defined force field. This allows the molecule to virtually move, vibrate, and, crucially, rotate around its single bonds, enabling it to cross energy barriers and sample a wide range of different conformations. rsc.org

The process can be performed using explicit solvent models, which surround the macrocycle with individual solvent molecules, or implicit models that approximate the solvent as a continuous medium. nih.gov Simulations can be run at elevated temperatures to accelerate the exploration of the conformational landscape, a technique known as high-temperature MD. researchgate.net By analyzing the trajectory, researchers can identify the most frequently visited and, therefore, most stable conformational states.

Monte Carlo Conformational Searches

The Monte Carlo (MC) method is another widely used stochastic technique for conformational sampling. nih.gov Instead of simulating movement over time, an MC search generates new conformations by making random changes to the structure of this compound, such as rotating one or more dihedral angles. nih.govresearchgate.net

Each new conformation is then subjected to energy minimization, and its energy is calculated. The new conformation is accepted or rejected based on a probability criterion (e.g., the Metropolis criterion), which depends on the energy difference between the new and previous states. This process allows the search to escape local energy minima and explore a broader conformational space. nih.gov MC methods are particularly useful for generating a diverse set of initial structures for further analysis. acs.orgresearchgate.net

Dihedral Angle-Based Sampling

Given the importance of torsional rotations in defining the shape of a macrocycle, dihedral angle-based sampling is a direct and intuitive approach. researchgate.netnih.govacs.org This method, also known as torsional or systematic search, involves systematically or randomly rotating the rotatable bonds within the this compound ring. nih.govacs.orgresearchgate.net

For each combination of dihedral angles, a potential conformation is generated. A significant challenge with this method is the sheer number of possible combinations, which can lead to a combinatorial explosion. However, when optimized, it can be highly effective. For instance, one study on polyketide macrocycles with 9 to 22 rotatable bonds demonstrated that an optimized dihedral angle-based protocol could successfully reproduce experimentally determined crystal structures with high accuracy. nih.govacs.orgresearchgate.net

Force Field and Quantum Mechanical (QM) Approaches to Conformational Landscapes

Both MD and MC sampling techniques rely on a "force field," which is a set of mathematical functions and parameters that calculates the potential energy of a molecule based on the positions of its atoms. acs.orgresearchgate.net Force fields like MMFF, OPLS, and AMBER are computationally inexpensive, making them suitable for the rapid evaluation of thousands or millions of conformations generated during a search. acs.org The choice of force field can significantly impact the results of a conformational search. acs.orgresearchgate.net

While force fields are efficient, they are approximations. For higher accuracy, Quantum Mechanical (QM) methods are employed. nih.govmdpi.com A common strategy involves first using a force field-based method (MD or MC) to generate a set of low-energy conformers. The geometries of these selected conformers are then re-optimized and their energies recalculated using more accurate but computationally intensive QM methods like Density Functional Theory (DFT). nih.govresearchgate.netmdpi.com This hierarchical approach combines the speed of molecular mechanics with the accuracy of quantum mechanics to create a reliable model of the molecule's conformational preferences. nih.gov

| Technique | Principle | Primary Strength | Potential Limitation |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates atomic motion over time based on a force field. nih.gov | Provides a dynamic view of conformational transitions and can explore local energy minima thoroughly. | Can get trapped in deep energy wells, potentially missing other relevant conformations. wustl.edu |

| Monte Carlo (MC) Searches | Generates random conformational changes and accepts them based on energy criteria. nih.gov | Excellent for broad, global exploration of the conformational space. researchgate.net | May not efficiently sample the depths of local energy minima. |

| Dihedral Angle-Based Sampling | Systematically or randomly rotates key bonds to generate structures. nih.gov | Directly explores the most significant degrees of freedom in a flexible molecule. | Can suffer from combinatorial explosion if not intelligently guided. acs.org |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more fundamental and accurate description of molecular properties compared to molecular mechanics force fields. These methods solve approximations to the Schrödinger equation to determine the electronic structure of a molecule, from which properties like energy, geometry, and reactivity can be derived. mdpi.com

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to investigate the electronic properties of molecules like this compound. nih.govmdpi.com By calculating the electron density, DFT can determine the optimized geometry and relative energies of different conformers with high accuracy. mdpi.comcaltech.edu Studies on other cyclic ketones have shown that DFT calculations can successfully predict properties and reaction mechanisms. caltech.edumaxapress.com

For this compound, DFT would be instrumental in:

Confirming Energetics: Verifying the relative stability of the low-energy conformations identified by MD or MC methods. mdpi.com

Analyzing Electronic Structure: Investigating the distribution of electrons within the molecule, particularly around the polar ketone group (C=O) and the C=C double bond. This helps in understanding the molecule's dipole moment and intermolecular interactions.

Predicting Reactivity: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. These frontier orbitals indicate likely sites for nucleophilic or electrophilic attack, providing insight into the molecule's chemical reactivity. For instance, DFT has been used to study the mechanisms of reactions involving α,β-unsaturated ketones. rsc.orgacs.orgnih.gov

A typical DFT study on the conformers of this compound would yield data similar to that shown in the illustrative table below, allowing for a detailed comparison of their properties.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Conformer A | 0.00 | 2.85 | 5.5 |

| Conformer B | +1.25 | 3.10 | 5.7 |

| Conformer C | +2.50 | 2.50 | 5.4 |

Note: The data in this table is for illustrative purposes to show typical outputs of DFT calculations and does not represent actual experimental or calculated values for this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of macrocyclic compounds like this compound. These theoretical studies provide detailed insights into transition states, reaction intermediates, and energy profiles, which are often difficult to determine through experimental means alone. Key synthetic routes to this compound, such as Ring-Closing Metathesis (RCM) and the oxidation of corresponding cyclic alcohols, have been the subject of extensive computational investigation, primarily using Density Functional Theory (DFT).

One of the most significant applications of computational modeling in this area is the study of Grubbs-type ruthenium catalysts, which are highly effective for the RCM synthesis of large rings. core.ac.ukresearchgate.net DFT calculations have been employed to explore the ground-state geometries of these catalysts and the energy profiles of the metathesis reaction. core.ac.uk For instance, computational studies on truncated models of first-generation Grubbs catalysts have successfully located the transition states involved in ethylene (B1197577) metathesis, providing crucial information about the rate-determining step. core.ac.uk These models help in understanding the dissociation of a phosphine (B1218219) ligand to generate the catalytically active 14-electron species, a critical step in the catalytic cycle. industrialchemicals.gov.au Further DFT studies have been used to design new ligands for these catalysts to improve their activity and selectivity. core.ac.uk By modeling the entire catalytic cycle, researchers can predict how changes in the catalyst structure or substrate will affect the reaction outcome, paving the way for the rational design of more efficient syntheses of macrocycles like this compound. nih.gov

Another reaction pertinent to the synthesis of this compound and its analogues is the Baeyer-Villiger oxidation, which converts cyclic ketones to lactones. While this reaction is more directly related to the synthesis of macrocyclic lactones, the computational insights are relevant to the reactivity of the ketone group in this compound. Theoretical studies, often using ab initio and DFT methods, have investigated the mechanism of the Baeyer-Villiger reaction with various peroxyacids. nih.govnih.govlscollege.ac.in These calculations have shown that the formation of the Criegee intermediate is a key step, and the subsequent migration of a substituent group determines the final product. lscollege.ac.inacs.org Computational models can predict the activation energies for the migration of different groups, thus explaining the regioselectivity of the oxidation. nih.gov For α,β-unsaturated ketones, this provides a framework for understanding the competition between epoxidation of the double bond and oxidation of the ketone.

The table below summarizes key findings from computational studies on reaction mechanisms relevant to the synthesis of this compound.

| Reaction Type | Computational Method | Key Findings | Reference |

| Olefin Metathesis | DFT | Elucidation of the reaction mechanism for Grubbs catalysts, including the dissociation of phosphine ligands to form the active catalytic species. industrialchemicals.gov.au | industrialchemicals.gov.au |

| Olefin Metathesis | DFT | Modeling of the free-energy profile of ethylene metathesis using a truncated Grubbs catalyst model, identifying transition states and the rate-determining step. | core.ac.uk |

| Olefin Metathesis | DFT | Investigation of stereochemistry in RCM reactions, showing that the final cis/trans configuration is determined in the second metathesis step. | nih.gov |

| Baeyer-Villiger Oxidation | Ab initio and DFT | The first transition state is rate-determining for various substrates, and the introduction of an acid catalyst dramatically lowers the activation energy. | nih.gov |

| Baeyer-Villiger Oxidation | Theoretical Studies | The reaction proceeds through a Criegee intermediate, and the stereochemistry of the migrating group is retained. | lscollege.ac.inacs.org |

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods are pivotal in establishing structure-reactivity relationships (SRRs) for macrocyclic ketones like this compound. These studies help in understanding how modifications in the molecular structure, such as ring size, the position and configuration of the double bond, and the presence of substituents, influence the compound's chemical reactivity and properties.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent computational tool in this field. For synthetic musks, including macrocyclic ketones, 3D-QSAR models have been developed to correlate molecular structural features with properties like odor sensitivity and environmental fate. mdpi.com These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., total energy, HOMO/LUMO energies) and steric fields, to predict the activity of new compounds. mdpi.comresearchgate.net For instance, studies have shown that total energy is a highly influential molecular feature affecting the bioaccumulation potential of synthetic musks. researchgate.net While many QSAR studies focus on biological interactions, the underlying principles of correlating structure with a given property are directly applicable to chemical reactivity.

The reactivity of the α,β-unsaturated ketone moiety in molecules like this compound is a key area of investigation. The position of the double bond at the 8-position influences the molecule's conformational flexibility and the reactivity of both the ketone and the alkene. Computational studies on the hetero-Michael addition of thiols to various α,β-unsaturated carbonyl compounds have demonstrated that cyclic ketones generally exhibit higher reaction rates than their acyclic counterparts. nih.gov Furthermore, substituents on the α or β carbons can significantly decrease the reaction rate. nih.gov These findings can be extrapolated to predict the reactivity of this compound towards nucleophiles.

The following table presents a summary of how different structural features, informed by computational studies on related compounds, are expected to influence the reactivity of this compound.

| Structural Feature | Influence on Reactivity/Properties | Relevant Computational Insight | Reference |

| 16-Membered Ring | Influences conformational flexibility and volatility. Larger rings generally have lower volatility. | Conformational searches and molecular mechanics calculations can identify stable conformers and their relative energies. | ubc.ca |

| C=C Double Bond at Position 8 | Affects the overall shape and electronic properties of the molecule. Can undergo electrophilic addition reactions. | DFT calculations can model the electron density of the double bond and predict its reactivity towards electrophiles. | |

| Ketone Functional Group | The primary site for nucleophilic attack, reduction, and oxidation reactions (e.g., Baeyer-Villiger). | Computational models of Michael additions show cyclic ketones are generally more reactive than acyclic ones. | nih.gov |

| Stereochemistry (cis/trans) | The geometry of the double bond influences the overall conformation and can affect biological activity and reactivity. | DFT calculations can determine the relative stability of cis and trans isomers and the energy barriers for their interconversion. | nih.gov |

| Substituents on the Ring | Can alter steric hindrance and electronic properties, thereby modifying the reactivity of the functional groups. | QSAR models demonstrate the impact of substituents on various properties of macrocyclic compounds. | mdpi.com |

Biosynthetic Pathways and Mechanistic Elucidation Pertaining to 8 Cyclohexadecen 1 One

Natural Occurrence and Isolation from Biological Sources

Macrocyclic ketones and lactones are key constituents of musk, a glandular secretion used in traditional perfumery. Historically, these compounds were sourced from animals, a practice that is now largely replaced by synthetic production due to ethical considerations and the protection of endangered species. industrialchemicals.gov.au For instance, muscone (B1676871) is a primary component of secretions from the musk deer (Moschus moschiferus), while civetone (B1203174) is isolated from the civet cat (Viverra civetta). industrialchemicals.gov.au

Data mining studies of natural products have revealed that macrocycles with 14-, 16-, and 18-membered rings are particularly common in nature. researchgate.net This prevalence suggests that the enzymatic machinery for producing these ring sizes is widespread. Although 8-Cyclohexadecen-1-one is primarily known as a synthetic fragrance ingredient, its 16-carbon framework fits within this common range of naturally produced macrocycles, suggesting a feasible, if hypothetical, biosynthetic origin rooted in lipid metabolism.

Table 1: Examples of Naturally Occurring Macrocyclic Musks

| Compound Name | Chemical Structure | Ring Size | Natural Source |

|---|---|---|---|

| Muscone | 3-Methylcyclopentadecan-1-one | 15 | Musk deer (Moschus moschiferus) |

| Civetone | (Z)-Cycloheptadec-9-en-1-one | 17 | Civet cat (Viverra civetta) |

Enzymatic Pathways in Macrocyclic Ketone Biosynthesis

The biosynthesis of large ring structures from linear precursors is an energetically challenging process. Nature overcomes this hurdle through highly evolved enzymatic pathways. The biosynthesis of macrocyclic natural products, such as polyketides and non-ribosomal peptides, typically begins with the construction of a linear acyl chain from simple building blocks like acyl-CoA molecules. rsc.org This assembly is often followed by a terminal macrocyclization step that covalently links distant parts of the linear molecule. rsc.org

In the context of macrocyclic ketones derived from lipids, the pathway commences with a long-chain fatty acid. This fatty acid undergoes a series of enzymatic modifications to introduce functional groups at both ends of the molecule, priming it for the final ring-closing reaction.

Cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases critical for the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. nih.govwikipedia.org A key reaction catalyzed by certain P450 subfamilies is ω-hydroxylation, the addition of a hydroxyl group to the terminal (ω) carbon of a fatty acid. wikipedia.org This reaction is a crucial first step in activating the chemically inert terminal methyl group of the fatty acid chain, preparing it for subsequent oxidation and cyclization.

The CYP4 family of enzymes, in particular, specializes in the ω-hydroxylation of fatty acids. nih.gov Different subfamilies exhibit preferences for fatty acids of varying chain lengths. For the biosynthesis of a C16 macrocycle like this compound, enzymes from the CYP4A and CYP4F subfamilies would be implicated, as they preferentially metabolize medium- to long-chain fatty acids (C10-C26). nih.gov

The reaction proceeds by introducing one atom of molecular oxygen into the substrate to form the hydroxyl group, while the other oxygen atom is reduced to water. wikipedia.org This terminal hydroxylation converts the fatty acid into an ω-hydroxy fatty acid, a bifunctional molecule essential for the subsequent macrocyclization. nih.gov

Table 2: Key Cytochrome P450 Subfamilies in Fatty Acid ω-Hydroxylation

| CYP Subfamily | Preferred Substrate Chain Length | Function |

|---|---|---|

| CYP4A | Medium (C10-C16) | ω-hydroxylation of fatty acids |

| CYP4B | Short (C7-C10) | ω-hydroxylation of fatty acids |

| CYP4F | Long (C16-C26) | ω-hydroxylation of fatty acids and eicosanoids |

The fundamental building block for a C16 macrocyclic ketone is a C16 fatty acid. Palmitic acid (16:0), the most common saturated fatty acid in animals and plants, is the logical precursor. nih.gov The biosynthesis of palmitic acid, known as de novo lipogenesis, occurs in the cytoplasm from acetyl-CoA. rathbiotaclan.compharmaguideline.com

Once formed, palmitic acid serves as the substrate for the biosynthetic pathway leading to the macrocyclic ketone. The proposed sequence of metabolic intermediates is as follows:

Palmitic Acid (16:0): The starting C16 linear saturated fatty acid.

Hexadecenoyl-CoA: A desaturase enzyme introduces a double bond into the fatty acid chain, in this case at the Δ⁸ position, to form the unsaturated precursor.

ω-Hydroxy Hexadecenoic Acid: A Cytochrome P450 enzyme from the CYP4A or CYP4F family hydroxylates the terminal (ω) carbon of the unsaturated fatty acid.

ω-Oxo Hexadecenoic Acid: The terminal hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase, and subsequently to a carboxylic acid by an aldehyde dehydrogenase, creating a dicarboxylic acid.

Activated Dicarboxylic Acid: The carboxyl group at the C1 position is activated, often by conversion to a thioester (e.g., with Coenzyme A or an Acyl Carrier Protein). This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Mechanistic Investigations of Biocatalytic Macrocyclization

The final and most critical step in the pathway is the macrocyclization reaction. In many biosynthetic pathways for polyketides and non-ribosomal peptides, this ring-closing step is catalyzed by a thioesterase (TE) domain. rsc.orgnih.gov These enzymes catalyze an intramolecular condensation reaction.

The mechanism proceeds as follows:

Enzyme Acylation: The activated linear precursor (the ω-oxo fatty acyl-thioester) is transferred to a catalytic serine residue within the active site of the thioesterase domain, forming an acyl-enzyme intermediate and releasing the carrier protein or Coenzyme A.

Conformational Change: The enzyme binds the linear substrate in a conformation that brings the two reactive ends of the molecule into close proximity, overcoming the large entropic barrier to cyclization.

Intramolecular Cyclization: A nucleophilic carbon atom near the ω-oxo end of the chain attacks the electrophilic carbonyl carbon of the acyl-enzyme intermediate. This forms the carbon-carbon bond required to close the ring. For ketone formation, this would likely involve a Claisen-type condensation mechanism, followed by decarboxylation to yield the final macrocyclic ketone.

Product Release: Following cyclization, the macrocyclic product is released from the enzyme, regenerating the active site for another catalytic cycle.

This biocatalytic strategy is highly efficient and selective, avoiding the competing intermolecular polymerization reactions that often plague chemical macrocyclization syntheses, which typically require high-dilution conditions. nih.gov

Advanced Applications and Future Directions in Chemical Science

8-Cyclohexadecen-1-one as a Building Block in Complex Organic Synthesis

This compound, a 16-membered macrocyclic ketone, serves as a valuable scaffold and starting material in the synthesis of more complex molecules. Its structure, featuring a ketone functional group and a C=C double bond within a large, flexible ring, provides multiple points for chemical modification. While primarily known in the fragrance industry, its utility in complex organic synthesis is a subject of growing interest. cymitquimica.comnih.gov

The synthesis of this compound itself is a notable example of modern macrocyclization techniques, particularly Ring-Closing Metathesis (RCM). For instance, its synthesis from a precursor like heptadec-1,16-dienone using ruthenium-based catalysts showcases a powerful method for constructing large rings. google.com This approach highlights the compound not just as a product but as a representative target for demonstrating the efficacy of new synthetic strategies.

Once formed, this compound can be chemically transformed into other complex structures. The ketone and alkene functionalities allow for a range of reactions, including reductions, oxidations, and additions, enabling chemists to use it as a versatile building block for creating novel macrocyclic derivatives with potentially interesting biological activities. cymitquimica.com For example, it can undergo Tiffeneau-Demjanov rearrangement to produce ring-expanded products like (E,Z)-8,9-cycloheptadecen-1-one.

The following table summarizes selected transformations where macrocyclic ketones similar to this compound serve as precursors to other complex structures, illustrating the potential pathways for its use as a synthetic building block.

| Precursor Macrocycle | Reaction Type | Product Class | Significance |

| (E/Z)-8-Cyclohexadecen-1-one | Tiffeneau-Demjanov Rearrangement | Ring-expanded macrocycles | Access to larger, structurally diverse cyclic systems. |

| Heptadec-1,16-dienone | Ring-Closing Metathesis (RCM) | (E/Z)-Cyclohexadec-8-en-1-one | Demonstrates a key catalytic method for macrocycle synthesis. google.com |

| 2,6-dimethyl-nonadeca-2,18-dien-8-one | Ring-Closing Metathesis (RCM) | 3-methyl-cyclohexadec-6-enone | Synthesis of substituted macrocyclic ketones for fragrance applications. google.com |

Integration of Synthetic and Computational Methodologies in Macrocycle Design

The large and flexible nature of macrocycles like this compound presents significant challenges for predicting their three-dimensional structure and physicochemical properties. drugtargetreview.com Integrating computational modeling with synthetic chemistry has become essential for the rational design of new macrocycles with desired characteristics, particularly in drug discovery. researchgate.netmdpi.com

Computational tools are employed to tackle several key challenges in macrocycle design:

Conformational Sampling: Macrocycles can adopt a multitude of low-energy conformations. Computational methods, including molecular dynamics (MD) simulations, are used to explore this vast conformational space. acs.orgdiva-portal.org Understanding the preferred shapes of a molecule is crucial for predicting its ability to bind to a biological target.